molecular formula C13H16O B14225568 1-Phenylhepta-1,6-dien-3-ol CAS No. 819883-97-1

1-Phenylhepta-1,6-dien-3-ol

Cat. No.: B14225568
CAS No.: 819883-97-1
M. Wt: 188.26 g/mol
InChI Key: ALECYLSDVOSABX-UHFFFAOYSA-N
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Description

1-Phenylhepta-1,6-dien-3-ol is an organic compound characterized by a seven-carbon chain with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon. This compound is part of the diarylheptanoid family, which is known for its diverse biological activities and presence in various natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhepta-1,6-dien-3-ol can be synthesized through several methods. One common approach involves the radical alkenyl migration of allylic alcohols. This method includes a regioselective perfluoroalkyl radical addition followed by alkenyl migration and deprotonation to generate a ketyl radical anion . Another method involves the total synthesis of natural diarylheptanoids, which includes the use of various reagents and catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-Phenylhepta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: 1-Phenylhepta-1,6-dien-3-ol is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

819883-97-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-phenylhepta-1,6-dien-3-ol

InChI

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8,10-11,13-14H,1,3,9H2

InChI Key

ALECYLSDVOSABX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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